N-(Oxan-4-yl)-3-(quinoxalin-6-yl)imidazo[1,2-b]pyridazin-6-amine
Description
N-(Oxan-4-yl)-3-(quinoxalin-6-yl)imidazo[1,2-b]pyridazin-6-amine is a heterocyclic compound featuring an imidazo[1,2-b]pyridazine core substituted with a quinoxalin-6-yl group at position 3 and an oxan-4-yl (tetrahydropyran) amine at position 5. The imidazopyridazine scaffold is recognized for its versatility in medicinal chemistry, particularly in kinase inhibition and antiparasitic applications . The quinoxaline moiety introduces a bicyclic aromatic system with two nitrogen atoms, which may enhance binding affinity to biological targets such as kinases or Plasmodium enzymes. The oxan-4-yl group likely improves solubility compared to more lipophilic substituents, a critical factor in drug bioavailability .
Properties
Molecular Formula |
C19H18N6O |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-(oxan-4-yl)-3-quinoxalin-6-ylimidazo[1,2-b]pyridazin-6-amine |
InChI |
InChI=1S/C19H18N6O/c1-2-15-16(21-8-7-20-15)11-13(1)17-12-22-19-4-3-18(24-25(17)19)23-14-5-9-26-10-6-14/h1-4,7-8,11-12,14H,5-6,9-10H2,(H,23,24) |
InChI Key |
YGNSEKYNCCGMPE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1NC2=NN3C(=NC=C3C4=CC5=NC=CN=C5C=C4)C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Oxan-4-yl)-3-(quinoxalin-6-yl)imidazo[1,2-b]pyridazin-6-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-b]pyridazine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the quinoxaline moiety: This can be achieved through a coupling reaction, often using palladium-catalyzed cross-coupling reactions.
Attachment of the oxane group: This step usually involves nucleophilic substitution reactions where the oxane group is introduced to the imidazo[1,2-b]pyridazine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(Oxan-4-yl)-3-(quinoxalin-6-yl)imidazo[1,2-b]pyridazin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the quinoxaline and imidazo[1,2-b]pyridazine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles like amines and thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-(Oxan-4-yl)-3-(quinoxalin-6-yl)imidazo[1,2-b]pyridazin-6-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(Oxan-4-yl)-3-(quinoxalin-6-yl)imidazo[1,2-b]pyridazin-6-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Comparison of Key Analogs
Key Findings from Analog Studies
Antimalarial Activity: Compound 30 (3-(2-(3-fluoropyridin-2-ylamino)pyrimidin-5-yl)-N-(4-morpholino-trans-cyclohexyl)imidazo[1,2-b]pyridazin-6-amine) demonstrated potent inhibition of Plasmodium falciparum growth, attributed to the morpholino group enhancing solubility and the fluoropyridine improving target binding . Sulfonyl/sulfinyl-substituted analogs (e.g., Compound 39) showed improved physicochemical properties (e.g., logP, solubility) critical for antimalarial efficacy .
Kinase Inhibition :
- SGI-1776, a trifluoromethoxyphenyl-substituted analog, is a potent ATP-competitive inhibitor of Pim-1, Pim-2, and Pim-3 kinases (IC50 <100 nM), highlighting the scaffold’s adaptability to oncology targets .
- Tyrosine kinase inhibitors (e.g., gandotinib) with imidazopyridazine cores and chloro/fluorophenyl groups emphasize the role of halogen atoms in target specificity .
Synthetic Methodologies :
Physicochemical and Pharmacokinetic Considerations
- Solubility : The oxan-4-yl group in the target compound and Compound 30 enhances aqueous solubility compared to lipophilic amines (e.g., cyclohexyl in Compound 30) .
- Polar Groups : Sulfonyl/sulfinyl substituents (e.g., Compound 39) improve polarity but may reduce cell permeability compared to aryl groups .
Biological Activity
N-(Oxan-4-yl)-3-(quinoxalin-6-yl)imidazo[1,2-b]pyridazin-6-amine is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and comparative analysis with similar compounds.
Structural Characteristics
The compound is characterized by the presence of an oxan ring, imidazo[1,2-b]pyridazine, and quinoxaline moieties. Its molecular formula is , with a molecular weight of 346.4 g/mol. The unique combination of these structural elements contributes to its solubility and potential reactivity with various biological targets .
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 346.4 g/mol |
| IUPAC Name | N-(oxan-4-yl)-3-quinoxalin-6-ylimidazo[1,2-b]pyridazin-6-amine |
| InChI | InChI=1S/C19H18N6O/c1-2... |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, which may include:
- Enzyme Inhibition: The compound exhibits inhibitory effects on various kinases, which are crucial in cell signaling pathways. This inhibition can lead to the modulation of cellular processes associated with cancer proliferation and inflammation.
- Antimicrobial Activity: Similar compounds have demonstrated antimicrobial properties, suggesting that this compound may also possess activity against bacterial and fungal strains .
Biological Activities
Research indicates that compounds sharing structural similarities with this compound exhibit a range of biological activities:
| Compound Type | Biological Activity |
|---|---|
| Imidazo[1,2-b]pyridazine derivatives | Anticancer, antimicrobial |
| Quinoxaline derivatives | Antimicrobial, kinase inhibition |
| Piperazine analogs | Antidepressant, anxiolytic |
Case Studies
Several studies have explored the biological efficacy of similar compounds:
- Anticancer Studies: A study on imidazo[1,2-b]pyridazine derivatives indicated significant cytotoxic effects against various cancer cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest .
- Antimicrobial Research: Research on quinoxaline derivatives has shown potent activity against resistant bacterial strains. This suggests that this compound may also exhibit similar properties .
- Kinase Inhibition: Investigations into the kinase inhibitory properties of related compounds have revealed their potential as therapeutic agents in treating diseases such as cancer and inflammatory disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
